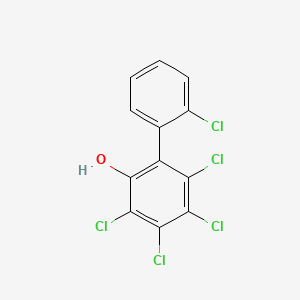
Pentachloro-(1,1'-biphenyl)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachlorobiphenylol is a polychlorinated biphenyl (PCB) derivative, characterized by the presence of five chlorine atoms attached to the biphenyl structure. PCBs are synthetic organic chemicals known for their chemical stability and resistance to heat. These properties made them popular in various industrial applications, although their environmental persistence and toxicity have raised significant concerns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentachlorobiphenylol can be synthesized through the chlorination of biphenyl in the presence of a catalyst. The reaction typically involves the use of chlorine gas and a Lewis acid catalyst such as ferric chloride (FeCl3). The process can be controlled to achieve the desired degree of chlorination, resulting in the formation of pentachlorobiphenylol.
Industrial Production Methods
Industrial production of pentachlorobiphenylol follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of biphenyl under controlled conditions to ensure consistent product quality. The reaction mixture is then purified through distillation and crystallization to isolate pentachlorobiphenylol.
Analyse Des Réactions Chimiques
Types of Reactions
Pentachlorobiphenylol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated biphenyl quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
Oxidation: Chlorinated biphenyl quinones.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxylated biphenyls and aminated biphenyls.
Applications De Recherche Scientifique
Pentachlorobiphenylol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and mechanisms of action in living organisms.
Industry: Used in the development of materials with specific chemical and physical properties.
Mécanisme D'action
Pentachlorobiphenylol exerts its effects through several molecular mechanisms:
Molecular Targets: It interacts with cellular receptors, including the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER).
Pathways Involved: It can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular function. For example, it can induce oxidative stress and disrupt endocrine signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrachlorobiphenylol: Contains four chlorine atoms and exhibits similar but less pronounced effects.
Hexachlorobiphenylol: Contains six chlorine atoms and is more persistent and toxic.
Polychlorinated Biphenyls (PCBs): A broader class of compounds with varying degrees of chlorination.
Uniqueness
Pentachlorobiphenylol is unique due to its specific degree of chlorination, which influences its chemical reactivity, environmental persistence, and biological effects. Its intermediate level of chlorination makes it a valuable compound for studying the behavior and impact of PCBs in various contexts.
Conclusion
Pentachlorobiphenylol is a significant compound in the study of polychlorinated biphenyls, offering insights into their chemical behavior, environmental impact, and biological effects. Its unique properties make it a valuable tool in scientific research across multiple disciplines.
Propriétés
Numéro CAS |
116164-77-3 |
|---|---|
Formule moléculaire |
C12H5Cl5O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-(2-chlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-6-4-2-1-3-5(6)7-8(14)9(15)10(16)11(17)12(7)18/h1-4,18H |
Clé InChI |
LAPUREOIFIODEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


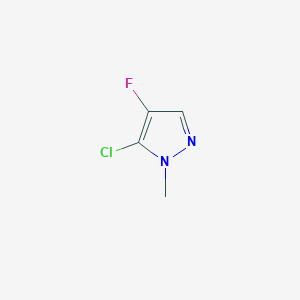
![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
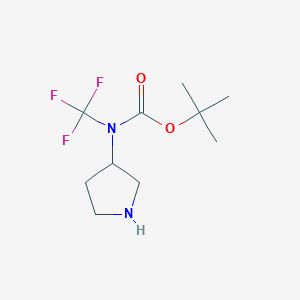
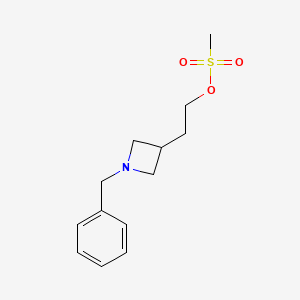
![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)
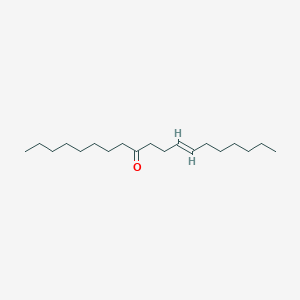
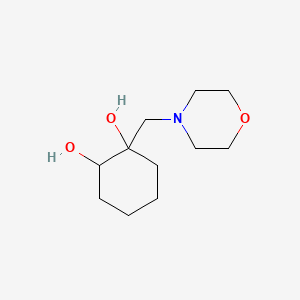
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
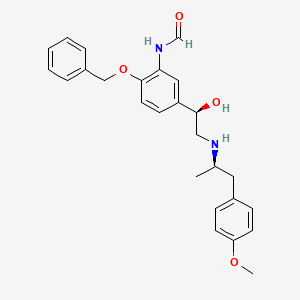
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
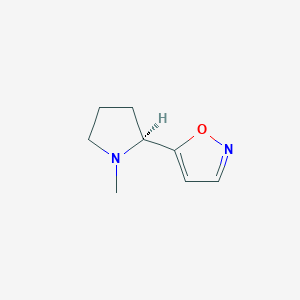
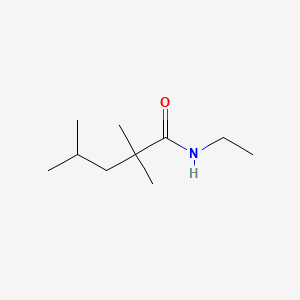
![7-(2-Aminopropanoyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13960437.png)
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
